molecular formula C10H10O3S B3370511 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid CAS No. 42056-18-8

3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid

Cat. No.: B3370511
CAS No.: 42056-18-8
M. Wt: 210.25 g/mol
InChI Key: CYTWHBLSXGROPM-TWGQIWQCSA-N
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Description

Contextualizing the Propenoic Acid Scaffold in Contemporary Organic Synthesis

The propenoic acid scaffold, and more broadly aryl propionic acid derivatives, represent a cornerstone in medicinal chemistry. humanjournals.comorientjchem.org This structural motif is famously found in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and ketoprofen. humanjournals.comresearchgate.net The biological activity of these compounds stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.orgnih.gov

The versatility of the propenoic acid framework makes it a valuable building block in drug design and development. Researchers continuously explore modifications of this scaffold to enhance potency, selectivity, and to introduce novel biological activities. For instance, recent research has focused on creating new 2-phenylpropionic acid derivatives that possess dual functionality, such as combined COX inhibitory and antibacterial properties. nih.gov This highlights the ongoing relevance of the propenoic acid core as a privileged scaffold for generating molecules with significant pharmacological potential.

Significance of the Sulfanyl (B85325) Moiety in Unique Chemical Transformations and Coordination Chemistry

The sulfanyl (thiol, -SH) group is a highly versatile functional group in organic chemistry, prized for its unique reactivity. One of the most significant modern applications involving this moiety is the thiol-ene reaction, a process now firmly established as a premier example of "click chemistry". wikipedia.org This reaction, which involves the addition of a thiol across a double bond (an 'ene'), proceeds with high efficiency, stereoselectivity, and typically under mild conditions, often initiated by light or a radical initiator. wikipedia.org The robustness and orthogonality of the thiol-ene reaction have led to its widespread use in polymer synthesis, surface patterning, and bioconjugation. nih.govrsc.orgacs.org

Beyond this, the sulfanyl group's ability to act as a potent nucleophile is fundamental to many synthetic transformations. In the realm of coordination chemistry, thiols and their corresponding thiolates are excellent ligands for a wide range of metal ions. The sulfur atom forms strong, stable coordination bonds, which is critical for the structure and function of metalloenzymes and the design of novel catalysts.

Role of the 2-Methoxyphenyl Substituent in Modulating Electronic and Steric Properties

The 2-methoxyphenyl group attached to the propenoic acid backbone significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: The methoxy (B1213986) (-OCH₃) group is a potent electron-donating group. Through resonance, it pushes electron density into the aromatic ring, making the ring more nucleophilic and thus activating it towards electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com This donation of electrons is directed specifically to the ortho and para positions relative to the methoxy group. organicchemistrytutor.comlibretexts.org This directing effect is a foundational principle in predicting the outcomes of reactions on the aromatic ring.

Steric Effects: The placement of the methoxy group at the ortho position introduces steric hindrance, or bulk, near the site of the substituent's attachment to the propenoic acid chain. youtube.com This steric bulk can influence the molecule's preferred conformation and can hinder the approach of reactants to nearby functional groups. libretexts.org For example, in electrophilic substitution reactions, the bulky nature of the ortho-methoxy group can sometimes disfavor substitution at the other ortho position (C6), leading to a higher yield of the para-substituted product. youtube.com This interplay between activating electronic effects and hindering steric effects allows for fine control over reaction selectivity.

Current Research Frontiers and Unaddressed Questions Pertaining to 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid

While extensive research exists on the individual components of this compound, dedicated studies on the complete molecule are not widely published. The primary research frontier for this compound appears to be its application as a versatile precursor for the synthesis of complex heterocyclic molecules.

A key publication title indicates that the broader class of "3-Aryl-2-Sulfanylpropenoic Acids" serves as precursors for novel (Z)-5-Substituted-2-Alkoxy-2-Trichloromethyl-4-Thiazolidinones. amanote.com This suggests that the value of this compound lies in its potential as a synthon. The molecule contains multiple reactive sites that can be exploited for constructing more elaborate chemical architectures, particularly sulfur- and nitrogen-containing heterocycles which are prevalent in pharmacologically active compounds.

Unaddressed questions that form the basis for future research include:

Scope of Heterocyclic Synthesis: What is the full range of heterocyclic systems that can be synthesized from this precursor? Can it be used to generate thiazoles, thiophenes, or other fused ring systems through intramolecular cyclization strategies?

Reaction Pathway Modulation: How can the reactivity of the sulfanyl group versus the carboxylic acid be selectively controlled? Can the inherent functionalities be used in tandem in one-pot or cascade reactions to build molecular complexity efficiently?

Stereochemical Control: For reactions that generate new stereocenters, how does the existing (Z)-geometry of the double bond and the steric influence of the 2-methoxyphenyl group direct the stereochemical outcome?

Bioactivity of Derivatives: Given the prevalence of the arylpropionic acid scaffold in NSAIDs and the utility of sulfur-containing heterocycles in medicine, what are the potential biological activities of the novel compounds derived from this specific precursor?

Exploring these questions will likely define the next phase of research involving this compound, positioning it as a valuable tool for synthetic and medicinal chemists.

De Novo Synthesis Routes to this compound

The foundational approaches to constructing this compound from basic precursors involve carefully orchestrated reaction sequences. These de novo routes are characterized by the stepwise elaboration of the molecular framework, ensuring precise control over the final structure.

Multistep Reaction Sequences and Key Intermediates

The synthesis of this compound is a multistep process that relies on the sequential formation of key intermediates. A common strategy involves the initial construction of the propenoic acid backbone, followed by the introduction of the sulfanyl group. This approach allows for the modular assembly of the target molecule, facilitating purification and characterization at each stage. The development of continuous flow processes has enabled the linkage of multiple synthetic steps into a single, seamless sequence, offering a rapid and efficient route to complex molecules. syrris.jp

A representative synthetic sequence might begin with the condensation of 2-methoxybenzaldehyde with a suitable active methylene compound to form a substituted propenoic acid derivative. This intermediate is then subjected to a thiolation reaction to introduce the sulfanyl group at the α-position. The choice of reagents and reaction conditions at each step is critical to maximize yield and minimize the formation of byproducts.

Condensation Reactions for the Propenoic Acid Backbone Elaboration

The formation of the α,β-unsaturated carboxylic acid core of the target molecule is typically achieved through condensation reactions. nih.gov The Knoevenagel condensation is a particularly effective method for this transformation. wikipedia.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. wikipedia.orgias.ac.in

For the synthesis of the 3-(2-Methoxyphenyl)propenoic acid backbone, 2-methoxybenzaldehyde is reacted with malonic acid. The use of a weak base, such as pyridine or piperidine, is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde. wikipedia.orgnih.gov The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and catalyst, often leads to decarboxylation of the initial adduct to yield the desired α,β-unsaturated acid directly. nih.govthieme.com

Another classical method for the synthesis of cinnamic acids and their derivatives is the Perkin reaction. wikipedia.orglibretexts.org This reaction employs the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid. wikipedia.orglibretexts.orgstudy.com While applicable to the synthesis of the propenoic acid backbone, the Knoevenagel condensation often provides a more direct and higher-yielding route.

Table 1: Comparison of Condensation Reactions for Propenoic Acid Backbone Synthesis

ReactionKey ReagentsCatalyst/SolventAdvantagesDisadvantages
Knoevenagel Condensation2-Methoxybenzaldehyde, Malonic AcidWeak base (e.g., Piperidine, Pyridine)High yields, mild conditions, direct formation of α,β-unsaturated acid (with Doebner modification).Requires an active methylene compound.
Perkin Reaction2-Methoxybenzaldehyde, Acetic AnhydrideSodium AcetateClassic method for cinnamic acid synthesis.Often requires higher temperatures, may have lower yields compared to Knoevenagel.

Introduction of the Sulfanyl Group: Thioacid Formation Pathways

With the propenoic acid backbone established, the next critical step is the introduction of the sulfanyl group to form the target thioacid. Thioacids are sulfur analogs of carboxylic acids and exhibit unique reactivity. rsc.org The synthesis of α,β-unsaturated thioacids can be challenging due to the potential for side reactions, such as conjugate addition. thieme-connect.de

One common pathway involves the conversion of the corresponding carboxylic acid to the thioacid. This can be achieved using various thiating agents. For instance, α-amino thioacids and peptide thioacids have been successfully synthesized and utilized in chemoselective amide bond formation. nih.gov Another approach is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. organic-chemistry.org However, for the synthesis of an α-sulfanyl propenoic acid, a more direct thiolation method is often preferred. This might involve the reaction of an α-halo-α,β-unsaturated acid with a sulfur nucleophile.

Sustainable and Catalytic Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of metal catalysts and visible-light-mediated reactions to facilitate key bond formations, offering milder reaction conditions and improved atom economy.

Metal-Catalyzed Approaches to Thioetherification and C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur (C-S) bonds, providing an alternative to traditional methods. rsc.orgrsc.orgnih.gov These reactions have overcome many of the challenges associated with the synthesis of organosulfur compounds, such as harsh reaction conditions and the use of stoichiometric metal reagents. rsc.org Palladium and copper-catalyzed systems are among the most widely used for C-S bond formation. rsc.orgacsgcipr.org

The mechanism of metal-catalyzed arylation of thiols typically involves the oxidative insertion of the metal catalyst into an aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of ligand is crucial for the success of these reactions. acsgcipr.org While these methods are primarily used for thioether synthesis, they can be adapted for the formation of thioacids or their precursors. For instance, a metal-catalyzed coupling of a thiol with an appropriately substituted propenoic acid derivative could provide a route to the target molecule. Recent efforts have focused on the use of non-precious metal catalysts to enhance the sustainability of these processes. thieme-connect.de

Table 2: Overview of Metal Catalysts in C-S Bond Formation

Metal CatalystTypical ReactionAdvantagesKey Considerations
PalladiumCross-coupling of aryl halides with thiols (Buchwald-Hartwig amination analogue). acsgcipr.orgHigh efficiency, broad substrate scope.Cost of palladium, ligand sensitivity. acsgcipr.org
CopperUllmann-type couplings, Chan-Lam cross-coupling. ias.ac.inLower cost than palladium, effective for certain substrates. acsgcipr.orgCan require harsh conditions, ligand development is key. acsgcipr.org
NickelReductive coupling of aryl triflates with thiocarbonates. organic-chemistry.orgUse of a less expensive metal. thieme-connect.deCatalyst stability and activity.
IronCross-coupling reactions. acsgcipr.orgAbundant and inexpensive metal. acsgcipr.orgOften requires specific ligand systems.

Visible-Light-Mediated Synthetic Strategies for Thioesters and Related Structures

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for organic synthesis. rsc.org This approach utilizes light energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents. rsc.org In the context of C-S bond formation, visible-light-mediated methods have been developed for the synthesis of thioesters and related structures. nus.edu.sgorganic-chemistry.orgnsf.gov

One strategy involves the visible-light-promoted cross-coupling of thiols and aryl halides, which can proceed in the absence of transition metal or photoredox catalysts. nih.gov This reaction is proposed to occur through the formation of an electron-donor-acceptor (EDA) complex between the thiolate anion and the aryl halide, which upon absorption of visible light, undergoes charge transfer to generate radical intermediates that couple to form the C-S bond. nih.gov Another approach utilizes the dual role of thiobenzoic acids as both a one-electron reducing agent and a reactant to generate sulfur radical species for thioester synthesis. organic-chemistry.org Furthermore, visible-light irradiation can be used to cleave C-S bonds, enabling the generation of carbocations for subsequent C-C or C-N bond formation. unipr.itacs.org These photocatalytic strategies offer a promising avenue for the sustainable synthesis of complex sulfur-containing molecules like this compound. nus.edu.sg

An exploration of the synthetic pathways and derivatization potential of this compound reveals a versatile scaffold for chemical modification. This article delves into the strategic approaches for its synthesis, with a focus on sustainable practices, and examines the chemical transformations possible at its distinct functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-sulfanylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-13-8-5-3-2-4-7(8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWHBLSXGROPM-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C(=O)O)\S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421723
Record name NSC108798
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Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42056-18-8
Record name NSC108798
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Record name ALPHA-MERCAPTO-2-METHOXYCINNAMIC ACID
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Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(2-methoxyphenyl)-2-sulfanylpropenoic acid in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of atomic connectivity and spatial relationships.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR: The proton and carbon NMR spectra are essential for mapping the carbon-hydrogen framework. Based on data from analogous compounds like (E)-3-(2-methoxyphenyl)-2-propenoic acid and considering the electronic effects of a sulfanyl (B85325) group at the C2 position, a set of predicted chemical shifts can be established. The sulfanyl group is expected to exert a significant shielding or deshielding effect on the adjacent vinylic proton (H3) and carbons (C2 and C3).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

SignalPredicted δ (ppm)MultiplicityAssignment
H3~7.8sVinylic CH
H6'~7.6ddAromatic CH
H4'~7.4tdAromatic CH
H3'~7.1dAromatic CH
H5'~7.0tAromatic CH
OCH₃~3.9sMethoxyl CH₃
SHVariable (broad)sThiol SH
COOHVariable (broad)sCarboxyl OH

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

SignalPredicted δ (ppm)Assignment
C=O~168Carboxylic Acid
C1'~158Aromatic C-O
C3~135Vinylic CH
C5'~132Aromatic CH
C2'~129Aromatic C-C
C6'~128Aromatic CH
C4'~121Aromatic CH
C2~120Vinylic C-S
C3'~112Aromatic CH
OCH₃~56Methoxyl

¹⁹⁹Hg, ¹¹⁹Sn, and ³¹P NMR: These nuclei are not present in the parent molecule. However, NMR spectroscopy of these elements is crucial for characterizing derivatives formed through reactions involving the thiol or carboxylic acid moieties.

¹⁹⁹Hg NMR: In derivatives where this compound acts as a thiolate ligand to a mercury(II) center, ¹⁹⁹Hg NMR spectroscopy provides invaluable information about the coordination environment. The ¹⁹⁹Hg chemical shift is highly sensitive to the coordination number and the Hg-S bond length, with shifts spanning thousands of ppm. nih.govnih.gov For instance, 2-, 3-, and 4-coordinate Hg(II)-thiolate complexes can be distinguished, as the mercury nucleus becomes more shielded with an increasing number of thiolate ligands. acs.orgku.dkresearchgate.net

¹¹⁹Sn NMR: For organotin derivatives, where the compound may act as a bidentate ligand coordinating through the sulfur and a carboxylate oxygen, ¹¹⁹Sn NMR chemical shifts are diagnostic of the coordination number and geometry at the tin center. researchgate.net Shifts in the range of -170 to -190 ppm are often indicative of five-coordinated tin atoms in a distorted trigonal bipyramidal geometry, whereas six-coordinated species appear in a different region of the spectrum. unimas.mymdpi.comnih.gov

³¹P NMR: If the compound were reacted with a phosphine (B1218219), for example, via a Michael addition, ³¹P NMR would be used to characterize the resulting phosphonium (B103445) species or phosphine sulfide. The chemical shift of the phosphorus signal would confirm the formation of a new C-P or S-P bond and provide insight into the electronic environment of the phosphorus atom. researchgate.net

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, primarily confirming the connectivity within the aromatic ring by showing correlations between adjacent protons (e.g., H3' to H4', H4' to H5', H5' to H6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal in the ¹³C spectrum (e.g., linking the ¹H signal at ~7.8 ppm to the ¹³C signal at ~135 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial conformational information. A key NOESY correlation would be expected between the vinylic proton H3 and the H3' proton of the aromatic ring, which would help to establish the preferred rotational conformation around the C3-C2' single bond.

The single bonds connecting the planar acrylic acid moiety to the phenyl ring (C3-C2') and the carboxylic group to the double bond (C2-COOH) may exhibit restricted rotation. Variable-temperature (VT) NMR studies could be employed to investigate this potential molecular fluxionality. By monitoring the broadening and coalescence of specific signals at different temperatures, it may be possible to determine the energy barriers to rotation around these bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular weight and elemental formula of the compound and to analyze its fragmentation pathways, which aids in structural confirmation.

For this compound (C₁₀H₁₀O₃S), the calculated monoisotopic mass is 210.0351 g/mol . HRMS analysis should confirm this exact mass to within a few parts per million.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely proceed through characteristic losses of small, stable neutral molecules and radical cations.

Plausible HRMS Fragmentation Pathways

m/z (Fragment Ion)Proposed Structure/Loss
210[M]⁺
192[M - H₂O]⁺
165[M - COOH]⁺
134[M - COOH - OCH₃]⁺
121[C₇H₅O₂]⁺ (from cleavage of propenoic acid chain)
91[C₇H₇]⁺ (tropylium ion)

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Hydrogen Bonding Networks

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups.

The spectra would be dominated by characteristic bands confirming the presence of the key functional groups. A significant feature in the FTIR spectrum would be a broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹, indicative of strong intermolecular hydrogen bonding that leads to the formation of cyclic dimers in the solid state or in concentrated solutions. The S-H stretch is often weak in the infrared spectrum and appears around 2550-2600 cm⁻¹. The C=O stretch of the hydrogen-bonded carboxylic acid would appear as a strong, sharp band. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C double bond and the aromatic ring, which are often weak in the IR spectrum. mdpi.com

Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected FTIR RangeExpected Raman RangeNotes
O-H stretch (acid)3300-2500 (very broad)WeakBroadness due to H-bonding
Aromatic C-H stretch3100-3000Strong
S-H stretch2600-2550ModerateOften weak in FTIR
C=O stretch (acid)1710-1680ModerateLower frequency due to H-bonding
C=C stretch (alkene)1640-1620StrongConjugated system
C=C stretch (aromatic)1600, 1475Strong
C-O stretch (ether)1250-1200 (asym), 1050-1020 (sym)Moderate

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assignment in Chiral Analogues

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive technique for the stereochemical analysis of chiral molecules. While specific chiroptical data for chiral analogues of this compound are not available in the current literature, the principles of these techniques can be thoroughly illustrated using structurally related chiral molecules, such as 2-arylpropionic acids. These analogues provide a robust framework for understanding how CD and ORD would be applied to determine the absolute configuration of chiral derivatives of the title compound.

The primary chromophore in a hypothetical chiral analogue of this compound, for instance, one with a chiral center at a suitable position, would be the conjugated system comprising the methoxyphenyl ring and the α,β-unsaturated thioacrylic acid moiety. The spatial arrangement of these groups, dictated by the stereochemistry at the chiral center, would govern the molecule's interaction with circularly polarized light.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light (Δε = εL - εR). An optically active molecule will absorb one form of circularly polarized light more strongly than the other in the region of its chromophoric absorptions, resulting in a CD spectrum. The resulting spectral feature is known as a Cotton effect, which can be positive or negative. wikipedia.org The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore.

Optical Rotatory Dispersion, on the other hand, measures the change in the angle of optical rotation as a function of wavelength. A plain ORD curve shows a gradual increase or decrease in rotation with changing wavelength. egyankosh.ac.in In the region of a chromophore's absorption, the ORD spectrum exhibits anomalous dispersion, also known as a Cotton effect, where the rotation changes sign abruptly. bhu.ac.in CD and ORD are intimately related phenomena (mathematically linked by the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of a molecule.

For chiral analogues of this compound, the electronic transitions of the aryl and thioacrylic acid chromophores would give rise to characteristic Cotton effects in their CD and ORD spectra. The sign of the Cotton effect associated with a particular electronic transition can often be correlated with the absolute configuration (R or S) at the stereocenter using empirical rules or by comparison with the spectra of structurally similar compounds of known configuration. For instance, in the case of 2-arylpropionic acids like ibuprofen (B1674241) and naproxen, the sign of the Cotton effect associated with the aromatic chromophore has been used to assign their absolute configurations. mdpi.comunibas.it

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be employed to predict the CD spectra for different enantiomers of a chiral analogue. By comparing the calculated spectrum with the experimentally obtained spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned.

Below are illustrative data tables for well-characterized chiral 2-arylpropionic acids, which serve as appropriate models for the type of data that would be obtained and analyzed for chiral analogues of this compound.

Table 1: Illustrative Circular Dichroism (CD) Data for Chiral 2-Arylpropionic Acid Analogues

CompoundEnantiomerSolventλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Naproxen (S)-(+)Methanol232+45,000
262-1,500
272-2,500
Ibuprofen (S)-(+)Acetonitrile222+3,000
264+200
272+150

This table presents representative data for analogous compounds to illustrate the principles of CD spectroscopy. The values are based on established literature for these specific profens and are intended for illustrative purposes only in the context of this compound analogues.

Table 2: Illustrative Optical Rotatory Dispersion (ORD) Data for Chiral 2-Arylpropionic Acid Analogues

CompoundEnantiomerSolventWavelength (nm)Specific Rotation [α] (degrees)
Naproxen (S)-(+)Chloroform589 (D-line)+66
Flurbiprofen (S)-(+)Ethanol589 (D-line)+41

This table provides examples of specific rotation values for analogous compounds to demonstrate the concept of ORD. These values are established for the listed profens and are for illustrative purposes in the context of chiral analogues of this compound.

Computational and Theoretical Investigations of 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. nih.govresearchgate.net For 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a central concept in describing chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comwikipedia.orglibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating its nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. wikipedia.org

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized on the electron-rich areas, such as the sulfur atom or the methoxy-substituted phenyl ring, while the LUMO would likely be distributed over the electron-deficient propenoic acid moiety.

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify charge distribution. researchgate.netresearchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent areas with intermediate or neutral potential. An MEP map of this compound would likely show negative potential around the carboxylic oxygen atoms and the sulfur atom, highlighting them as sites for interaction with electrophiles or as hydrogen bond acceptors. Positive potential would be expected around the carboxylic hydrogen atom.

Illustrative Data Table 1: Hypothetical FMO Parameters for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-2.10Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.15Indicator of chemical stability and reactivity

Transition state (TS) calculations are a critical component of computational chemistry for elucidating reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is intermediate between reactants and products. By identifying and characterizing the TS, chemists can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, TS calculations could be used to explore various potential reaction pathways, such as its synthesis, decomposition, or its interaction with biological targets. For instance, studying the mechanism of a cyclization reaction would involve locating the transition state structure for the ring-forming step. The calculated activation energy would provide a quantitative measure of the reaction's feasibility and rate. These calculations confirm that a located stationary point is indeed a transition state by analyzing its vibrational frequencies; a true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system, providing detailed information on molecular conformations, dynamics, and thermodynamics. github.com

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The simulations can identify the most stable low-energy conformations and the pathways for interconversion between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Furthermore, MD simulations can explicitly model the effects of the solvent environment. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how solute-solvent interactions, such as hydrogen bonding, influence the conformational preferences and dynamic behavior of the molecule. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are crucial for their mechanism of action. kg.ac.rs

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activities (e.g., enzyme inhibition). For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., LogP). researchgate.netresearchgate.net

Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. kg.ac.rs The resulting model can highlight which properties are most important for the desired biological effect. For example, a QSAR model might reveal that a specific distribution of electrostatic potential or a particular molecular shape is key for binding to a receptor, thus offering mechanistic insights into the binding process.

Illustrative Data Table 2: Examples of Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptor ExampleDescription
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to drug transport properties.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
PhysicochemicalLogP (octanol-water partition coefficient)A measure of the molecule's hydrophobicity.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's electronic reactivity and stability.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. scielo.org.za These in silico predictions are extremely valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.netsemanticscholar.org

For this compound, one could computationally predict:

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated spectrum with the experimental one helps in assigning the peaks to specific atoms in the molecule. scielo.org.za

IR Spectra: The vibrational frequencies and intensities corresponding to the infrared (IR) spectrum can be calculated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups, such as the C=O stretch of the carboxylic acid or the S-H stretch of the sulfanyl (B85325) group. scielo.org.za

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. scielo.org.za This provides the absorption wavelengths (λ_max) and oscillator strengths, which can be compared with an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Chemical Reactivity and Mechanistic Studies of 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid is part of an α,β-unsaturated system. The conjugation of the double bond with the electron-withdrawing carboxylic acid group polarizes the bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond itself can still undergo electrophilic addition. libretexts.orglibretexts.org

Electrophilic Addition: While the double bond is somewhat deactivated by the adjacent carboxyl group, it can still react with strong electrophiles. The mechanism typically involves the initial attack of the electrophile on the π-system of the double bond, forming a carbocation intermediate. This intermediate is then captured by a nucleophile. The regioselectivity of this addition is influenced by the electronic effects of the methoxyphenyl, sulfanyl (B85325), and carboxyl groups.

Nucleophilic Addition (Conjugate or Michael Addition): A more characteristic reaction for this α,β-unsaturated system is the nucleophilic conjugate addition, also known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com Nucleophiles are drawn to the electrophilic β-carbon. The mechanism involves the attack of the nucleophile at the β-position, which pushes the π-electrons onto the α-carbon, forming a resonance-stabilized enolate intermediate. libretexts.orgwikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, yields the final saturated product. libretexts.org A wide array of "soft" nucleophiles, including amines, thiolates, and enolates, preferentially undergo this 1,4-addition pathway. masterorganicchemistry.comnih.gov

Nucleophile (Nu⁻)Reaction TypeProbable Product
HBrElectrophilic Addition3-Bromo-3-(2-methoxyphenyl)-2-sulfanylpropanoic acid
R₂NH (e.g., Methylamine)Nucleophilic Conjugate Addition3-(2-Methoxyphenyl)-3-(methylamino)-2-sulfanylpropanoic acid
RSH (e.g., Thiophenol)Nucleophilic Conjugate Addition3-(2-Methoxyphenyl)-3-(phenylthio)-2-sulfanylpropanoic acid
CN⁻ (from HCN)Nucleophilic Conjugate Addition3-Cyano-3-(2-methoxyphenyl)-2-sulfanylpropanoic acid

The concurrent presence of both a thiol group and a double bond within the molecular framework and in reaction mixtures makes this compound a candidate for thiol-ene reactions. This reaction, often classified as a "click" reaction, involves the addition of a thiol across a double bond. wikipedia.orgalfa-chemistry.com The process can be initiated by radicals (e.g., using photoinitiators) or catalyzed by a base. alfa-chemistry.comnih.gov

The radical-mediated mechanism proceeds via a chain reaction:

Initiation: A radical initiator abstracts the hydrogen atom from an external thiol, generating a thiyl radical (RS•). nih.gov

Propagation: The thiyl radical adds to the double bond of the propenoic acid derivative in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. nih.govacsgcipr.org

Base-catalyzed thiol-ene reactions proceed through a nucleophilic Michael addition mechanism, where a base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated system. wikipedia.orgalfa-chemistry.com Intramolecular versions of this reaction could potentially lead to the formation of sulfur-containing heterocyclic compounds, though the regioselectivity can be complex to control. mdpi.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling derivatization into esters and amides and undergoing decarboxylation under certain conditions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis, though this method can be slow and is an equilibrium process. rug.nl For more challenging or sterically hindered alcohols, activating agents are employed. Reagents like carbodiimides (e.g., EDC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under mild conditions. researchgate.net Other methods include the use of peptide coupling reagents such as TBTU or activating agents like trichlorotriazine (B8581814) (TCT) with a formamide (B127407) catalyst. rsc.orgorganic-chemistry.org

Amidation: Forming an amide bond requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine, as direct reaction is generally unfavorable. mdpi.comencyclopedia.pub Common activating agents include carbodiimides and phosphonium (B103445) or guanidinium (B1211019) salts. mdpi.com The use of reagents like Woodward's Reagent K can also activate the carboxylate for amidation. nih.gov These methods generate a highly reactive intermediate (e.g., an O-acylisourea ester) which is then readily displaced by the amine nucleophile to form the stable amide bond. encyclopedia.pubrsc.org

TransformationReagentsConditions
Esterification Methanol, H₂SO₄ (cat.)Reflux
tert-Butyl alcohol, EDC, HOBt, DMAPRoom Temperature
Benzyl alcohol, TCT, FormylpyrrolidineRoom Temperature
Amidation Benzylamine, EDC, HOBtRoom Temperature
Aniline, TBTU, BaseRoom Temperature

Decarboxylation, the removal of the carboxyl group as CO₂, can occur in cinnamic acid derivatives under various conditions. rsc.orgresearchgate.net For α,β-unsaturated acids, thermal decarboxylation can proceed, though it is often less facile than for β,γ-unsaturated or β-keto acids. stackexchange.comacs.orgmasterorganicchemistry.com The mechanism for acid-catalyzed decarboxylation of cinnamic acids involves protonation of the double bond to form a stabilized carbocation at the β-position, which facilitates the elimination of CO₂. stackexchange.com

Alternatively, transition metal catalysts, such as those based on ruthenium, have been shown to effectively catalyze the decarboxylation of cinnamic acids to yield styrene (B11656) analogues. tandfonline.comtandfonline.com Decarboxylative functionalization reactions, where the carboxyl group is replaced by another functional group, represent a modern synthetic strategy and have been developed using transition metals or hypervalent iodine reagents. rsc.orgresearchgate.net

Transformations of the Sulfanyl Group

The sulfanyl (thiol) group is a potent nucleophile and is readily oxidized, providing a third distinct site for reactivity. masterorganicchemistry.com

Alkylation: As a strong nucleophile, particularly in its deprotonated thiolate form, the sulfanyl group readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comjmaterenvironsci.comyoutube.com This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. youtube.com Dehydrative alkylation using alcohols as alkylating agents in the presence of an alkyl halide catalyst is also a viable, green method for thioether synthesis. rsc.org

Oxidation: The sulfur atom in the sulfanyl group can exist in multiple oxidation states, from -2 in the thiol to +6 in a sulfonic acid. libretexts.org Mild oxidation, for instance with iodine (I₂) or atmospheric oxygen, can lead to the formation of a disulfide bond, linking two molecules together. libretexts.orgchemistrysteps.com Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur to form sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). chemistrysteps.com The intermediate thioethers from alkylation can also be oxidized to sulfoxides and sulfones. chemistrysteps.com

Reaction TypeReagent(s)Product Functional Group
AlkylationCH₃I, Base (e.g., NaH)Thioether (Sulfide)
Mild OxidationI₂, BaseDisulfide
Strong OxidationH₂O₂, m-CPBASulfinic/Sulfonic Acid

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common reaction for organic sulfides and can be achieved using a variety of oxidizing agents. The selectivity of the reaction—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—is highly dependent on the chosen oxidant and the reaction conditions. researchgate.netresearchgate.net

Hydrogen peroxide (H₂O₂) is a widely used "green" oxidant for this purpose. nih.gov The reaction can be controlled to selectively produce the sulfoxide. For instance, using H₂O₂ in a solvent like glacial acetic acid under mild, transition-metal-free conditions can yield sulfoxides with high selectivity. nih.gov Over-oxidation to the sulfone can be avoided by carefully controlling the stoichiometry of the oxidant, reaction time, and temperature. researchgate.net

Further oxidation of the sulfoxide yields the corresponding sulfone. More potent oxidizing agents or harsher reaction conditions, such as an excess of hydrogen peroxide at elevated temperatures, will favor the formation of the sulfone. mdpi.com A variety of other reagents, including peroxy acids (like m-CPBA), permanganates, and systems catalyzed by metals such as tungsten or vanadium, are also effective for the oxidation of sulfides to sulfones. organic-chemistry.org

The general pathway for this oxidation is illustrated below:

Figure 1: Oxidation Pathway

Table 1: Common Oxidizing Systems for Sulfide Oxidation

Oxidant System Primary Product Typical Conditions
H₂O₂ / Acetic Acid Sulfoxide Room temperature, controlled stoichiometry nih.gov
H₂O₂ / Vanadium Catalyst Sulfoxide/Sulfone Selectivity dependent on catalyst and conditions
m-CPBA (1 equiv.) Sulfoxide Mild conditions
m-CPBA (>2 equiv.) Sulfone Harsher conditions or excess reagent

Disulfide Formation and Cleavage Reactions

The thiol (-SH) group of this compound can undergo oxidation to form a disulfide-bridged dimer. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. This process can be initiated by a range of mild oxidizing agents, including iodine, air (O₂) catalyzed by metal ions, or dimethyl sulfoxide (DMSO).

The formation of the disulfide, bis(3-(2-methoxyphenyl)-2-carboxy-ethenyl) disulfide, is a reversible process. The resulting disulfide bond can be cleaved back to the original thiols through reduction. Common laboratory reagents for disulfide cleavage include reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride (B1222165) (NaBH₄). nih.gov This cleavage occurs via a nucleophilic substitution (Sₙ2) reaction at one of the sulfur atoms of the disulfide bond. researchgate.netresearchgate.net

Photochemical methods can also be employed for the cleavage of disulfide bonds. In the presence of a suitable photoinitiator, irradiation with UV-VIS light can induce a radical-mediated fragmentation of the disulfide linkage. nih.gov

Figure 2: Reversible Disulfide Formation

Nucleophilic Reactivity and Radical-Mediated Reactions

The α,β-unsaturated system in this compound is an electrophilic center, susceptible to nucleophilic attack, particularly at the β-carbon. This Michael-type addition can be facilitated by various nucleophiles. For example, the addition of a thiol like benzenethiol (B1682325) to a similar α,β-unsaturated sulfinyl derivative has been observed. researchgate.net

The molecule can also participate in radical-mediated reactions. The thiol group can act as a source of a thiyl radical (RS•) under appropriate conditions, such as exposure to radical initiators or high-energy radiation. These highly reactive thiyl radicals can participate in various processes, including addition reactions to unsaturated bonds.

Furthermore, radical species can add to the double bond of the propenoic acid moiety. For instance, radicals such as the trifluoromethyl radical have been shown to readily engage with both electron-rich and electron-deficient double bonds. nih.gov The reactivity of the molecule towards different types of radicals would depend on the electronic nature of both the radical and the α,β-unsaturated system.

Reactivity of the 2-Methoxyphenyl Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the 2-methoxyphenyl ring are governed by the electronic effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the 2-sulfanylpropenoic acid group.

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. It is an ortho, para-director.

2-Sulfanylpropenoic acid Group: This group is deactivating due to the electron-withdrawing nature of the conjugated system and the carboxylic acid. It would generally direct incoming electrophiles to the meta position relative to its point of attachment.

The combined effect of these two groups determines the positions of substitution. The powerful activating and directing effect of the methoxy group dominates. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group.

The potential sites for electrophilic attack are C4 and C6 (ortho to -OCH₃) and C5 (meta to -OCH₃). The C4 and C6 positions are activated, while the C5 position is less so. Steric hindrance from the adjacent propenoic acid substituent may disfavor substitution at the C3 position. The para position (C5) relative to the methoxy group is typically favored, leading to 4- and 6-substituted products.

Table 2: Directing Effects of Substituents on the Aromatic Ring

Position Relation to -OCH₃ Relation to -CH=C(SH)COOH Predicted Reactivity
C3 ortho ipso Deactivated/Sterically Hindered
C4 meta ortho Activated
C5 para meta Strongly Activated

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Metal-Catalyzed Coupling Reactions on the Aryl Moiety

While the parent molecule lacks a suitable leaving group for standard cross-coupling reactions, its halogenated derivatives would be excellent substrates for metal-catalyzed carbon-carbon and carbon-heteroatom bond formation. Reactions such as the Suzuki (using boronic acids), Heck (using alkenes), and Stille (using organostannanes) couplings are fundamental in modern organic synthesis. nih.govfiu.edu

For example, if a bromine atom were introduced onto the aromatic ring (e.g., at the C5 position via electrophilic bromination), the resulting aryl bromide could undergo a palladium-catalyzed Suzuki coupling with an arylboronic acid to generate a biaryl structure.

Figure 3: Hypothetical Suzuki Coupling Reaction

These reactions typically require a transition metal catalyst (commonly palladium or nickel) and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govsci-hub.st

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of functional groups in this compound allows for potential intramolecular cyclization reactions. Under certain conditions, typically involving acid or base catalysis or thermal activation, the molecule could cyclize to form new heterocyclic ring systems.

One plausible pathway involves the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the carboxylic acid (or its activated derivative), which after dehydration could lead to a thialactone-type structure. Another possibility is the cyclization involving the aromatic ring. For instance, related multicomponent reactions involving 8-hydroxyquinoline (B1678124) have been shown to proceed via initial condensation followed by intramolecular cyclization to yield furoquinoline derivatives. mdpi.com Analogous pathways, potentially involving the thiol group and the aromatic ring, could be envisioned for this molecule, leading to sulfur-containing heterocyclic systems.

Coordination Chemistry and Ligand Properties of 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid

Chelating Behavior of the Sulfanylpropenoate Ligand with Metal Ions (e.g., Ag(I), Hg(II), Pb(II), Au(I), Sn(IV))

3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid acts as a versatile chelating agent for a range of soft metal ions, owing to the presence of its sulfur and oxygen donor atoms. The sulfhydryl group and the carboxylic acid moiety are the primary sites for coordination, allowing the ligand to form stable complexes with metals such as gold(I). For instance, gold(I) complexes of the type [(AuPEt3)2(xspa)], where H2xspa represents various 3-(aryl)-2-sulfanylpropenoic acids including the 2-methoxyphenyl derivative, have been synthesized and characterized. nih.gov In these complexes, the gold atoms are typically coordinated by the sulfur atom of the sulfanylpropenoic acid and a phosphine (B1218219) ligand.

While direct studies on the chelation of this compound with Ag(I), Hg(II), Pb(II), and Sn(IV) are not extensively documented in the reviewed literature, the behavior of analogous sulfanylpropenoic acid derivatives provides valuable insights. For example, studies on 3-(phenyl)-2-sulfanylpropenoic acid have demonstrated its ability to form complexes with Pb(II) and organolead(IV) cations. nih.gov The resulting complexes, such as [Pb(pspa)] and [PbR2(pspa)], showcase the ligand's capacity to coordinate to lead through its sulfur and oxygen atoms. nih.gov

Structure and Bonding in Metal Complexes of this compound

The structural chemistry of metal complexes with this compound is characterized by the formation of diverse architectures, influenced by the metal-to-ligand ratio, the presence of ancillary ligands, and the ligand's protonation state.

Mononuclear and Polynuclear Complex Architectures

Both mononuclear and polynuclear complexes featuring sulfanylpropenoate ligands have been reported. For instance, the reaction of triethylphosphinegold(I) chloride with 3-(aryl)-2-sulfanylpropenoic acids, including the 2-methoxyphenyl derivative, yields dinuclear gold(I) complexes of the type [(AuPEt3)2xspa]. nih.gov In these structures, the two gold atoms are bridged by the deprotonated sulfanylpropenoate ligand. The coordination geometry around each gold atom is typically linear, involving the sulfur atom of the ligand and the phosphorus atom of the triethylphosphine. nih.gov

While specific examples of mononuclear complexes with this compound are not detailed in the provided search results, the formation of such species is plausible, particularly with different metal ions or under specific reaction conditions. The ability of related ligands to form both mononuclear and polynuclear copper(II) complexes suggests that the nuclearity of the final product can be controlled by the specific ligand and reaction parameters. nih.gov For lead(II), both mononuclear and dinuclear complexes with 3-(phenyl)-2-sulfanylpropenoic acid have been characterized, indicating the potential for this compound to form a variety of structural motifs. nih.gov

Influence of Ligand Protonation State on Coordination Modes

Depending on the reaction conditions and the presence of a base, this ligand can exist in its fully deprotonated (Clpspa2-), partially protonated (HClpspa-), or neutral (H2Clpspa) form. This variation in protonation leads to the formation of distinct mercury(II) complexes with different charges and coordination environments:

[Hg(Clpspa)2]2- : In the presence of a strong base, the ligand is fully deprotonated, leading to the formation of an anionic complex where two ligands coordinate to the mercury(II) center. researchgate.netacs.org

[Hg(Clpspa)(HClpspa)]- : With a weaker base or a specific stoichiometry, a complex containing both a fully deprotonated and a partially protonated ligand can be formed. researchgate.netacs.org

[Hg(HClpspa)2] : In the absence of a base, the ligand can coordinate in its partially protonated form, resulting in a neutral molecular complex. researchgate.netacs.org

Mechanistic Aspects of Metal-Ligand Interactions

The mechanistic understanding of how this compound interacts with metal ions encompasses both the thermodynamic stability of the resulting complexes and the kinetics of their formation, as well as the computational modeling of their geometries and electronic structures.

Thermodynamics and Kinetics of Complex Formation

Detailed thermodynamic and kinetic studies specifically for the complexation of this compound with the mentioned metal ions are not available in the provided search results. However, general principles of coordination chemistry suggest that the formation of chelate complexes with this ligand would be thermodynamically favorable due to the chelate effect. The stability of the complexes would be influenced by factors such as the nature of the metal ion (hard vs. soft acid-base principles), the pH of the solution (which affects the ligand's protonation state), and the solvent.

Potentiometric and thermodynamic studies on related ligand systems, such as 3-(4-methoxyphenyl)-5-azorhodanine derivatives, have been conducted to determine the proton-ligand stability constants and the thermodynamic parameters (ΔG, ΔH, and ΔS) for complex formation. chempap.org Such studies provide a framework for how the thermodynamic stability of this compound complexes could be evaluated. Kinetic studies would provide insights into the rates and mechanisms of complex formation, which are important for understanding the ligand's reactivity and potential applications.

Computational Modeling of Coordination Geometries and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination geometries and electronic structures of metal complexes. While specific DFT studies on the metal complexes of this compound are not present in the search results, the application of these methods to related systems demonstrates their utility.

For instance, DFT calculations have been employed to study the optimized geometry, HOMO-LUMO energy gap, and molecular electrostatic potential map of various organic ligands and their metal complexes. researchgate.netsemanticscholar.orgresearchgate.net Such calculations can provide valuable information about the nature of the metal-ligand bonding, the distribution of electron density, and the electronic transitions that govern the spectroscopic properties of the complexes.

In the context of this compound, DFT studies could be used to:

Predict the most stable coordination geometries for its complexes with Ag(I), Hg(II), Pb(II), Au(I), and Sn(IV).

Analyze the bonding interactions between the metal ions and the sulfur and oxygen donor atoms of the ligand.

Calculate the electronic structure and predict spectroscopic properties, such as UV-Vis and NMR spectra.

Investigate the effect of the 2-methoxyphenyl substituent on the electronic properties and reactivity of the ligand and its complexes.

The application of computational chemistry would significantly enhance the understanding of the coordination behavior of this compound and guide the design of new metal complexes with desired properties.

Explorations in Chemical Biology: Mechanistic Insights of 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid

Molecular Interactions with Biological Targets (Mechanistic Focus)

In Vitro Enzyme Binding and Inhibition Mechanisms

No specific data is available on the enzymes inhibited by 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid or the mechanisms of such inhibition.

Receptor-Ligand Interaction Mechanism Analysis

There is no available research detailing the interaction of this compound with any biological receptors.

Covalent Adduct Formation with Biomolecules (Mechanistic Pathways)

While the α,β-unsaturated carbonyl system in the propenoic acid structure suggests the potential for covalent adduct formation via Michael addition with nucleophilic residues on biomolecules (such as cysteine thiols in proteins), no studies have been found to confirm or characterize such interactions for this specific compound.

Role as a Precursor in the Synthesis of Mechanistically Active Chemical Probes

There is no information available in the scientific literature regarding the use of this compound as a precursor for the synthesis of chemical probes.

Contribution to the Understanding of Biochemical Pathways through Molecular Intervention

Without any data on its biological targets or mechanism of action, it is not possible to describe any contribution of this compound to the understanding of biochemical pathways.

Future Research Directions and Emerging Paradigms for 3 2 Methoxyphenyl 2 Sulfanylpropenoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. Continuous-flow synthesis, as opposed to traditional batch processing, offers enhanced safety, scalability, and product purity. europa.eu The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to higher yields and fewer byproducts. researchgate.net

Automated platforms can accelerate the discovery of novel analogues by systematically varying reactants and conditions. uchicago.edu For instance, an automated system could efficiently explore a range of aromatic aldehydes to synthesize a library of derivatives, enabling high-throughput screening for desired properties. The synthesis of related propionic acid derivatives, such as ibuprofen (B1674241), has already been successfully demonstrated in continuous-flow systems, highlighting the feasibility of this approach. mdpi.com

Table 1: Comparison of Hypothetical Synthesis Parameters: Batch vs. Flow Chemistry

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Minutes to hours
Heat Transfer Limited by vessel surface area High surface-area-to-volume ratio, excellent control
Mass Transfer Dependent on stirring efficiency Efficient mixing through diffusion and advection europa.eu
Safety Risks associated with large volumes of reagents Small reaction volumes, enhanced containment of hazardous materials europa.eu
Scalability Challenging, often requires re-optimization "Scaling out" by parallelization or longer run times

| Product Purity | Variable, may require extensive purification | Often higher due to precise control, minimizing side reactions |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The implementation of flow synthesis for this compound would be significantly enhanced by the integration of Process Analytical Technology (PAT), particularly advanced spectroscopic probes for real-time monitoring. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be coupled directly to a flow reactor. This allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling and offline analysis.

This real-time data stream enables rapid optimization of reaction conditions to maximize yield and purity. It also provides a deeper mechanistic understanding of the synthesis, identifying potential bottlenecks or side reactions as they occur.

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

Spectroscopic Technique Key Functional Group/Bond Monitored Information Gained
FTIR Spectroscopy C=O (carbonyl), O-H (hydroxyl), S-H (thiol) Tracking of carboxylic acid and thiol group transformations
Raman Spectroscopy C=C (alkene), C-S (carbon-sulfur) Monitoring the propenoic acid backbone and sulfanyl (B85325) group integrity
UV-Vis Spectroscopy Aromatic Ring System Changes in conjugation, concentration of aromatic species

| Flow NMR Spectroscopy | Protons on aromatic ring, vinyl group, methoxy (B1213986) group | Detailed structural information on intermediates and final product |

Computational Chemistry for De Novo Design of Functional Analogues

Computational chemistry and molecular modeling offer a powerful paradigm for the de novo design of functional analogues of this compound. nih.gov By employing quantum mechanics and molecular dynamics simulations, researchers can predict the physicochemical properties, reactivity, and potential biological activity of hypothetical molecules before committing to their synthesis.

This in silico approach can guide the rational design of derivatives with tailored characteristics. For example, computational models could be used to design analogues with enhanced binding affinity to a specific biological target or to create molecules with specific electronic properties for use in materials science. Structure-based design strategies can generate novel compounds with optimized geometries for specific applications, such as fitting into the active site of an enzyme. nih.gov

Table 3: Examples of Computationally Designed Analogues and Target Properties

Modification Site Example Modification Target Property Computational Method
Methoxyphenyl Ring Add electron-withdrawing groups (e.g., -NO2, -CF3) Tune electronic properties for sensor applications Density Functional Theory (DFT)
Sulfanyl Group Convert to disulfide or thioether Modulate self-assembly behavior and stability Molecular Dynamics (MD)
Propenoic Acid Esterification or amidation Improve cell permeability for biological applications Quantitative Structure-Activity Relationship (QSAR)

Exploration of Self-Assembly and Supramolecular Chemistry involving the Compound

The molecular structure of this compound is well-suited for exploration in self-assembly and supramolecular chemistry. The thiol group provides a robust anchor for forming self-assembled monolayers (SAMs) on noble metal surfaces like gold. researchgate.net This capability allows for the precise modification of surface properties, creating well-defined interfaces for applications in electronics, sensing, and biomaterials. The versatility and simplicity of thiol-based self-assembly make it a cornerstone of surface modification. researchgate.net

Furthermore, the carboxylic acid moiety can participate in strong hydrogen bonding interactions, acting as both a hydrogen bond donor and acceptor. This can drive the formation of one-, two-, or three-dimensional supramolecular networks in the solid state or in solution. The interplay between the surface-binding thiol group and the hydrogen-bonding carboxylic acid could lead to complex and functional hierarchical structures.

Development of the Compound as a Component in Mechanistically Defined Chemical Sensor Platforms

Building upon its capacity for self-assembly, this compound is a promising candidate for the development of mechanistically defined chemical sensor platforms. mdpi.com When immobilized on a transducer surface (e.g., an electrode or an optical waveguide), the molecule can act as a selective recognition element.

The different functional parts of the molecule can be leveraged for analyte binding:

The Thiol Group: Can coordinate with heavy metal ions.

The Carboxylic Acid: Can interact with amines or participate in pH sensing.

The Aromatic Ring: Can engage in π-π stacking interactions with other aromatic molecules.

Binding of a target analyte would induce a change in the physical properties of the molecular layer, such as its electrical impedance, refractive index, or fluorescence, which can be measured as the sensor output. The development of a fluorescent sensor for Co2+ based on a 2-methoxyphenyl derivative has demonstrated the potential of this molecular fragment in sensing applications. researchgate.net This approach enables the creation of highly selective and sensitive devices for environmental monitoring, medical diagnostics, and industrial process control. mdpi.com

Table 4: Potential Sensor Applications

Target Analyte Recognition Moiety Transduction Principle
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) Sulfanyl (-SH) group Electrochemical (e.g., Voltammetry) or Optical (e.g., Quenching)
pH Changes Carboxylic acid (-COOH) Potentiometric or Impedance Spectroscopy
Aromatic Pollutants (e.g., PAHs) Methoxyphenyl ring (π-π stacking) Surface Plasmon Resonance (SPR) or Fluorescence

| Biomolecules (e.g., Amines) | Carboxylic acid (-COOH) | Quartz Crystal Microbalance (QCM) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid to achieve high stereochemical purity?

  • Multi-step synthesis involving protection-deprotection strategies is critical for preserving stereochemical integrity. For example, analogous compounds (e.g., fluorophenyl derivatives) are synthesized via condensation reactions under controlled pH and temperature to minimize racemization . Key steps include:

  • Intermediate protection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites.
  • Stereoselective coupling : Employ chiral catalysts or enantiomerically pure starting materials.
  • Purification : Chromatographic techniques (HPLC, flash chromatography) to isolate enantiomers .

Q. What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Spectroscopic methods :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., methoxy and sulfanyl groups) .
  • FT-IR : Identify functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and thiol (S-H stretch at ~2500 cm1^{-1}) .
    • Chromatography : Chiral HPLC with polar stationary phases to resolve enantiomers .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility screening : Test in solvents (DMSO, aqueous buffers) using UV-Vis spectroscopy or dynamic light scattering (DLS).
  • Stability studies : Monitor degradation via LC-MS under varying pH, temperature, and light exposure .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like thiol group incorporation .
  • Reaction path search tools (e.g., GRRM) identify intermediates and side products, guiding experimental optimization .
  • Example: Simulate methoxy group orientation to minimize steric hindrance during coupling .

Q. What strategies resolve contradictions in reported enzyme inhibition data for sulfur-containing aromatic acids?

  • Mechanistic studies :

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., neprilysin) using fluorogenic substrates .
  • Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with related inhibitors .
    • Meta-analysis : Statistically evaluate variables (e.g., assay conditions, enzyme isoforms) across studies to identify confounding factors .

Q. How do electronic effects of the methoxy and sulfanyl groups influence reactivity in nucleophilic or electrophilic environments?

  • Electrophilic aromatic substitution (EAS) : The methoxy group (electron-donating) directs incoming electrophiles to the para position, while the sulfanyl group (electron-withdrawing) alters regioselectivity.
  • Nucleophilic thiol reactivity : Quantify thiol pKa using UV-Vis titration; compare with analogues (e.g., 3-(4-fluorophenyl)-2-hydroxypropanoic acid) to assess electronic modulation .

Methodological Resources

Parameter Recommended Approach Reference
Stereochemical purityChiral HPLC with amylose-based columns
Enzyme inhibition assaysFluorescence-based neprilysin activity assay
Computational optimizationDensity Functional Theory (DFT) with B3LYP/6-31G*
Stability profilingAccelerated stability testing (40°C/75% RH for 4 weeks)

Key Challenges and Solutions

  • Challenge : Low yield in sulfanyl group incorporation.
    Solution : Use thiol-protecting agents (e.g., trityl chloride) during synthesis to prevent oxidation .
  • Challenge : Discrepancies in enzyme inhibition data.
    Solution : Standardize assay protocols (e.g., buffer composition, enzyme source) across labs .

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Feasible Synthetic Routes

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3-(2-Methoxyphenyl)-2-sulfanylpropenoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.